1-(1-Aminocyclobutyl)ethan-1-one
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Overview
Description
1-(1-Aminocyclobutyl)ethan-1-one is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to an ethanone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor followed by amination. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the aminocyclobutyl ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Scientific Research Applications
1-(1-Aminocyclobutyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The aminocyclobutyl group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Aminocyclopropyl)ethan-1-one: This compound has a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical properties and reactivity.
1-(1-Aminocyclopentyl)ethan-1-one:
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 |
InChI Key |
SCRXLLZZBGAUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC1)N |
Origin of Product |
United States |
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